molecular formula C10H10BrFN2OS B1356571 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide CAS No. 1049742-89-3

4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide

Cat. No.: B1356571
CAS No.: 1049742-89-3
M. Wt: 305.17 g/mol
InChI Key: GICLAIFEPWGMLI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide is an organic compound that features a thiazole ring substituted with a 3-fluoro-4-methoxyphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. For instance, 2-bromoacetophenone can react with thiourea under basic conditions to form the thiazole ring.

  • Introduction of the Fluoro and Methoxy Groups: : The 3-fluoro-4-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated aromatic compound with a methoxy group precursor under suitable conditions.

  • Amination: : The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction where the thiazole derivative reacts with an amine source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro position, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are commonly used.

Major Products

    Oxidation: Products include 4-(3-fluoro-4-methoxy-phenyl)-thiazol-2-ylcarboxylic acid.

    Reduction: Products include 4-(3-hydroxy-4-methoxy-phenyl)-thiazol-2-ylamine.

    Substitution: Products include 4-(3-methoxy-4-methoxy-phenyl)-thiazol-2-ylamine.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide involves its interaction with specific molecular targets. The fluoro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the thiazole ring can engage in π-π stacking interactions.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptors: It can act as an agonist or antagonist at specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine
  • 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylmethanol
  • 4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylcarboxylic acid

Uniqueness

4-(3-Fluoro-4-methoxy-phenyl)-thiazol-2-ylaminehydrobromide is unique due to the presence of the hydrobromide salt, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS.BrH/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8;/h2-5H,1H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICLAIFEPWGMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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